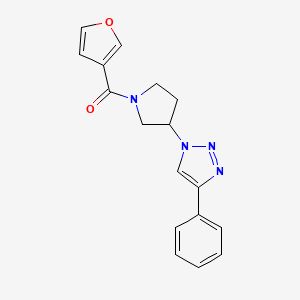
furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It includes a furan ring, a pyrrolidine ring, a phenyl group, and a 1,2,3-triazole ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Scientific Research Applications
Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) introduced a novel series of derivatives related to furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, synthesized using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The study found that compounds exhibited significant in vivo anti-inflammatory activity and potent antibacterial activity. The research highlights the efficiency of microwave-assisted synthesis in yielding high-quality compounds with promising biological activities (Ravula et al., 2016).
Catalytic and Synthetic Applications
In another research effort, Reddy et al. (2012) described the use of furan-2-yl(phenyl)methanol derivatives, closely related to the query compound, in catalytic reactions. These reactions produced 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and yield, demonstrating the compound's utility in facilitating efficient synthesis of complex heterocyclic structures (Reddy et al., 2012).
Anticancer and Antimicrobial Properties
Research by Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcasing its relevance in therapeutic applications. The synthesized compound, characterized through various spectroscopic methods, is known for exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Vascular Smooth Muscle Cell Proliferation Inhibition
Li Qing-shan (2011) conducted a study on new furan-2-yl(phenyl)methanone derivatives, examining their inhibitory effects on vascular smooth muscle cells (VSMC) proliferation. This research is crucial for understanding the compound's potential in treating cardiovascular diseases. The study presented a simple and efficient synthetic route for these compounds, revealing some derivatives with significant inhibitory activity (Li Qing-shan, 2011).
Future Directions
The future research directions could involve studying the biological activities of this compound, given that triazole compounds are known to show versatile biological activities . Additionally, further studies could focus on optimizing the synthesis process and exploring the potential applications of this compound in various fields.
Mechanism of Action
Target of Action
Compounds containing similar moieties such as 1,2,4-triazole and furan have been known to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
Compounds containing 1,2,4-triazole and furan moieties have been reported to form hydrogen bonds with different targets, leading to changes in the biological activity of the compound .
Biochemical Pathways
Compounds containing similar moieties have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds containing similar moieties have been reported to have improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds containing similar moieties have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Properties
IUPAC Name |
furan-3-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXISLHHWNZBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)
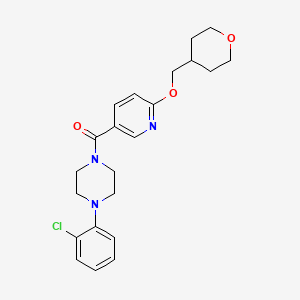
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)
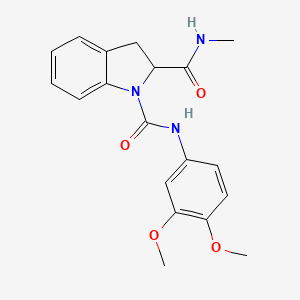
![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)
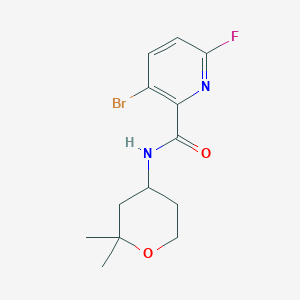
![N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2994545.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)
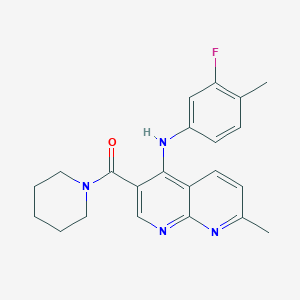

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
